alpha-Cam

Description

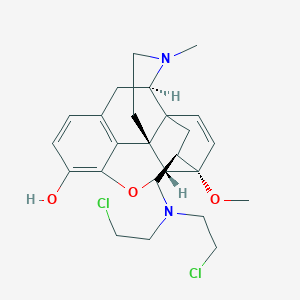

Structure

2D Structure

3D Structure

Properties

CAS No. |

114836-79-2 |

|---|---|

Molecular Formula |

C25H32Cl2N2O3 |

Molecular Weight |

479.4 g/mol |

IUPAC Name |

(2S,6R,14R,15S,19R)-19-[bis(2-chloroethyl)aminomethyl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol |

InChI |

InChI=1S/C25H32Cl2N2O3/c1-28-10-7-24-20-16-3-4-18(30)21(20)32-22(24)25(31-2)6-5-23(24,19(28)13-16)14-17(25)15-29(11-8-26)12-9-27/h3-6,17,19,22,30H,7-15H2,1-2H3/t17-,19-,22-,23?,24+,25+/m1/s1 |

InChI Key |

FTKOCAZZFUDHDQ-OXLBYMFNSA-N |

SMILES |

CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)O)O4)CC5CN(CCCl)CCCl)OC |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@@]5(C=CC2([C@H]1CC6=C3C(=C(C=C6)O)O4)C[C@@H]5CN(CCCl)CCCl)OC |

Canonical SMILES |

CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)O)O4)CC5CN(CCCl)CCCl)OC |

Synonyms |

7-bis(beta-chloroethyl)aminomethyl-6,14-endoethenotetrahydrooripavine alpha-CAM |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of Activated Leukocyte Cell Adhesion Molecule (ALCAM/CD166): A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166. Tailored for researchers, scientists, and drug development professionals, this document delves into the core functions of ALCAM, its involvement in critical signaling pathways, and its implications in both physiological and pathological contexts, particularly in cancer and immunology. This guide summarizes key quantitative data, details common experimental methodologies, and provides visual representations of associated molecular interactions and workflows.

Core Functions and Characteristics of ALCAM

ALCAM is a 100-105 kDa type I transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1][2] It is encoded by the ALCAM gene, located on human chromosome 3q13.11.[1][2] The protein structure consists of five extracellular immunoglobulin-like domains (two V-type and three C2-type), a transmembrane region, and a short cytoplasmic tail.[1][3]

ALCAM's primary function is to mediate cell-cell adhesion through two main types of interactions:

-

Homophilic binding: ALCAM on one cell binds to ALCAM on an adjacent cell.[1] This interaction is crucial for processes such as tumor cell aggregation.[4]

-

Heterophilic binding: ALCAM binds to other cell surface molecules, most notably CD6 on T-lymphocytes.[1] This interaction is pivotal for T-cell activation and the formation of the immunological synapse.[3]

ALCAM is widely expressed across various tissues, with particularly high levels in the parathyroid gland, cerebral cortex, and cerebellum.[3] Its expression is dynamically regulated during development and in disease states.[5] A soluble isoform of ALCAM (sALCAM), generated through alternative splicing or shedding by metalloproteinases like ADAM17, can modulate the functions of the full-length protein.[3][6]

Table 1: Key Characteristics of the Human ALCAM Gene and Protein

| Feature | Description | Reference(s) |

| Gene Name | Activated Leukocyte Cell Adhesion Molecule (ALCAM) | [7] |

| HGNC Symbol | ALCAM | [7] |

| NCBI Gene ID | 214 | [7] |

| Chromosomal Location | 3q13.11 | [1][2] |

| Gene Size | ~210.2 kb, 16 exons | [1][3] |

| Protein Name | Activated Leukocyte Cell Adhesion Molecule, CD166 | [2][7] |

| UniProtKB ID | Q13740 | [7] |

| Protein Size | ~100-105 kDa (glycosylated) | [1][2] |

| Structure | Type I transmembrane glycoprotein, 5 Ig-like domains | [1][3] |

Quantitative Data on ALCAM Interactions and Expression

The binding affinities of ALCAM interactions have been quantified, revealing a significantly stronger heterophilic interaction with CD6 compared to its homophilic binding.

Table 2: Binding Affinities of ALCAM Interactions

| Interacting Molecules | Dissociation Constant (Kd) | Reference(s) |

| ALCAM (human) - ALCAM (human) | 29-48 µM | [1] |

| ALCAM (human) - CD6 (human) | 0.4-1 µM | [1] |

ALCAM expression is frequently dysregulated in cancer, and its levels can serve as a prognostic marker, although its role is context-dependent.

Table 3: Prognostic Significance of ALCAM Expression in Various Cancers

| Cancer Type | ALCAM Expression | Prognostic Significance | Quantitative Data | Reference(s) |

| Breast Cancer | Decreased mRNA | Poor prognosis | Lower in patients with lymph node metastases (P = 0.05) and in higher-grade tumors (P < 0.01). Patients with low ALCAM had significantly more adverse events (P = 0.009). | [8] |

| High cytoplasmic protein | Aggressive phenotype, shortened disease-free survival | High cytoplasmic ALCAM was associated with a relative risk of disease progression of 2.086 (p = 0.026). | [6] | |

| Loss of protein expression | Poorer overall and disease-specific survival | Loss of ALCAM was significantly associated with poorer overall survival (p<0.0001). 11.8% of 1,778 interpretable cases showed absent ALCAM staining. | [9] | |

| Melanoma | High protein expression (primary tumor) | Unfavorable prognosis | High ALCAM (IRS ≥8) was correlated with poorer cancer-specific overall survival (P = 0.001) and disease-free survival (P < 0.001). | [4][10] |

| Low protein expression (lymph node metastases) | Unfavorable prognosis | Decreased ALCAM (IRS <8) in nodal metastases showed a trend towards shorter cancer-specific overall survival (P = 0.083). | [4][10] | |

| Colorectal Cancer | High expression | Poor overall survival | Meta-analysis showed a hazard ratio (HR) of 1.94 (95% CI = 1.05–3.58, P = 0.03) for poor overall survival with high ALCAM expression. | [11] |

| Reduced expression | Poor prognostic indicator | Patients with high ALCAM had significantly longer overall survival (137.6 vs 53.2 months, p=0.040) and disease-free survival (132.6 vs 49.3 months, p=0.044). | [12] | |

| Cervical Cancer | High sALCAM in serum | Potential biomarker | Median preoperative s-ALCAM was 27.6 ng/ml (range 17.5-55.1 ng/ml). | [13] |

| Epithelial Ovarian Cancer | High sALCAM in serum | Associated with more aggressive tumors | Serum sALCAM levels were significantly higher in EOC patients than in controls (p < 0.005). | [6] |

ALCAM-Mediated Signaling Pathways

ALCAM engagement initiates intracellular signaling cascades that influence cell behavior. Key pathways include the PI3K/AKT and MAPK pathways. Furthermore, ALCAM's connection to the actin cytoskeleton via linker proteins is crucial for its adhesive function.

PI3K/AKT and MAPK Signaling

ALCAM has been shown to influence the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of cell proliferation, survival, and migration. The precise upstream mechanisms linking ALCAM to these pathways are still under investigation but may involve receptor clustering and the recruitment of adaptor proteins.

Interaction with the Actin Cytoskeleton

The cytoplasmic tail of ALCAM interacts with the actin cytoskeleton, not directly, but through the adaptor proteins Ezrin (a member of the ERM family) and Syntenin-1.[14] This linkage is crucial for regulating the avidity of ALCAM-mediated adhesion.[5][15] Disruption of the actin cytoskeleton can lead to increased ALCAM clustering and stronger cell-cell adhesion.[16]

Key Experimental Protocols

This section outlines methodologies for studying ALCAM function.

Quantification of Soluble ALCAM (sALCAM) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify sALCAM in biological fluids like serum or cell culture supernatants.

Protocol Summary:

-

Coating: A microplate is pre-coated with a capture antibody specific for human ALCAM.

-

Sample/Standard Addition: Standards of known ALCAM concentration and samples are added to the wells and incubated (e.g., 2 hours at 37°C).[1]

-

Detection Antibody: A biotin-conjugated detection antibody specific for ALCAM is added and incubated (e.g., 1 hour at 37°C).[1]

-

Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP) is added and incubated (e.g., 1 hour at 37°C).[1]

-

Substrate Reaction: A TMB substrate solution is added, leading to color development in proportion to the amount of ALCAM present. The reaction is incubated for 15-25 minutes at 37°C.[1]

-

Stopping the Reaction: A stop solution is added to terminate the reaction.[1]

-

Measurement: The optical density is measured at 450 nm using a microplate reader. The concentration of sALCAM in the samples is determined by comparison to the standard curve.[2]

ALCAM Knockdown using Lentiviral shRNA

Lentiviral-mediated short hairpin RNA (shRNA) delivery is an effective method for stable knockdown of ALCAM expression to study its function.

Protocol Summary:

-

Cell Seeding: Plate target cells (e.g., 0.5 million HeLa cells in a 35 mm dish) to reach 50-60% confluency on the day of transduction.[17]

-

Transduction: Add the lentiviral particles containing the ALCAM-specific shRNA to the cells in the presence of polybrene (e.g., 5 µg/mL) to enhance transduction efficiency.[17][18]

-

Incubation: Incubate the cells with the virus for 18-20 hours.[18][19]

-

Media Change and Selection: Replace the virus-containing medium with fresh medium. After a further 24-48 hours, add a selection agent (e.g., puromycin (B1679871) at a concentration determined by a kill curve) to select for successfully transduced cells.[17]

-

Expansion and Validation: Expand the puromycin-resistant cell population. Validate the knockdown of ALCAM expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.[17]

Immunohistochemistry (IHC) for ALCAM in Paraffin-Embedded Tissues

IHC allows for the visualization of ALCAM protein expression and localization within tissue sections.

Protocol Summary:

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol (B145695) washes (100%, 95%, 70%, 50%) to rehydrate the tissue sections.[20][21]

-

Antigen Retrieval: To unmask the antigenic epitope, heat the slides in an appropriate antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) using a pressure cooker or water bath.[22]

-

Blocking: Inactivate endogenous peroxidases with 3% hydrogen peroxide and block non-specific antibody binding with a blocking solution (e.g., serum from the secondary antibody host species).[20][22]

-

Primary Antibody Incubation: Incubate the slides with a primary antibody specific for ALCAM at an optimized dilution and time (e.g., overnight at 4°C).

-

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody. Add a chromogenic substrate such as DAB (3,3'-Diaminobenzidine) to produce a colored precipitate at the site of the antigen.[20][22]

-

Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin (B73222) to visualize cell nuclei. Dehydrate the slides through a graded ethanol series and xylene, and then mount with a permanent mounting medium.[20]

Cell Adhesion Assay

This assay measures the ability of cells to adhere to a substrate coated with ALCAM or to a monolayer of ALCAM-expressing cells.

Protocol Summary:

-

Plate Coating: Coat 96-well plates with recombinant ALCAM-Fc protein or a monolayer of ALCAM-expressing cells. Block non-specific binding sites with BSA.[10]

-

Cell Labeling: Label the cells to be tested with a fluorescent dye such as Calcein-AM.

-

Adhesion: Add the labeled cells to the coated wells and allow them to adhere for a defined period (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the wells to remove non-adherent cells.[10]

-

Quantification: Lyse the remaining adherent cells and quantify the fluorescence using a plate reader. The fluorescence intensity is proportional to the number of adherent cells.[10]

Conclusion

ALCAM/CD166 is a key cell adhesion molecule with diverse and context-dependent roles in health and disease. Its functions in mediating cell-cell interactions are critical for immune responses, neuronal development, and tissue homeostasis. The dysregulation of ALCAM expression and signaling is a hallmark of numerous cancers, where it can influence tumor progression, metastasis, and patient prognosis. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers aiming to further elucidate the complex biology of ALCAM and explore its potential as a therapeutic target and diagnostic biomarker.

References

- 1. ALCAM/CD166: Cancer-related Issues | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 2. ALCAM - Wikipedia [en.wikipedia.org]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. Prognostic significance of ALCAM (CD166/MEMD) expression in cutaneous melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activated leukocyte cell adhesion molecule (CD166/ALCAM): developmental and mechanistic aspects of cell clustering and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activated leukocyte cell adhesion molecule soluble form: a potential biomarker of epithelial ovarian cancer is increased in type II tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 8. Activated leukocyte cell adhesion molecule in breast cancer: prognostic indicator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Prognostic significance of ALCAM (CD166/MEMD) expression in cutaneous melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Expression of ALCAM in Clinical Colon Cancer and Relationship With Patients’ Treatment Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Relevance of activated leukocyte cell adhesion molecule (ALCAM) in tumor tissue and sera of cervical cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ALCAM activated leukocyte cell adhesion molecule [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. Cytoskeletal restraints regulate homotypic ALCAM-mediated adhesion through PKCalpha independently of Rho-like GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.biologists.com [journals.biologists.com]

- 17. genuinbiotech.com [genuinbiotech.com]

- 18. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]

- 19. origene.com [origene.com]

- 20. mdpi.com [mdpi.com]

- 21. bitesizebio.com [bitesizebio.com]

- 22. Activated leukocyte cell adhesion molecule (ALCAM)/CD166 in pancreatic cancer, a pivotal link to clinical outcome and vascular embolism - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling ALCAM (CD166): A Technical Guide to Gene Expression, Signaling, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, is a transmembrane glycoprotein (B1211001) of the immunoglobulin superfamily that plays a pivotal role in a multitude of physiological and pathological processes. Its involvement in cell-cell adhesion, immune response, and cancer progression has made it a subject of intense research and a potential target for therapeutic intervention. This technical guide provides an in-depth overview of ALCAM gene expression across various tissues, delves into its signaling pathways, and offers detailed experimental protocols for its study.

ALCAM Gene and Protein Expression: A Pan-Tissue Overview

ALCAM is expressed in a wide array of human tissues, with its levels varying significantly depending on the tissue type and disease state. Both messenger RNA (mRNA) and protein expression data have been compiled from various sources to provide a comprehensive overview.

Quantitative Expression of ALCAM in Normal Human Tissues

The expression of ALCAM in normal human tissues is diverse, with high levels observed in the nervous system, pancreas, and thyroid and parathyroid glands. The Human Protein Atlas, a comprehensive resource for protein expression, indicates that ALCAM is expressed in almost every tissue, with the parathyroid gland showing particularly high expression.[1][2] Tissues with medium expression include the cerebral cortex, lungs, liver, and kidneys, while low expression is noted in tissues such as the spleen, bone marrow, and various muscle types.[1]

| Tissue Category | Tissue | mRNA Expression Level | Protein Expression Level |

| Nervous System | Cerebral Cortex | Medium | High |

| Cerebellum | Medium | High | |

| Hippocampus | Low | Not specified | |

| Caudate | Low | Not specified | |

| Endocrine System | Parathyroid Gland | High | High |

| Thyroid Gland | High | High | |

| Adrenal Gland | Low | Not specified | |

| Pancreas | Medium | High | |

| Respiratory System | Lung | High | High |

| Bronchus | Medium | High | |

| Nasopharynx | Medium | Not specified | |

| Digestive System | Liver | Medium | Medium |

| Gallbladder | Medium | Medium | |

| Salivary Gland | Medium | Medium | |

| Stomach | Medium | Medium | |

| Small Intestine | Low | Low | |

| Colon | Low | Low | |

| Rectum | Low | Low | |

| Urogenital System | Kidney | Medium | High |

| Urinary Bladder | Medium | Medium | |

| Testis | None | Low | |

| Epididymis | Medium | High | |

| Prostate | Medium | High | |

| Female Reproductive | Ovary | High | Low |

| Uterus | Medium | Medium | |

| Cervix | Medium | Medium | |

| Breast | High | Medium | |

| Hematopoietic/Lymphoid | Bone Marrow | None | None |

| Spleen | None | Low | |

| Lymph Node | Low | Low | |

| Tonsil | Medium | Medium | |

| Integumentary System | Skin | Low | Low |

Data compiled from multiple sources including The Human Protein Atlas.[1]

Differential Expression of ALCAM in Cancer

The expression of ALCAM is frequently altered in various malignancies, and its prognostic significance can be context-dependent, varying with the type of cancer.

In several cancers, including malignant melanoma, esophageal squamous cell carcinoma, and gastric cancer, high ALCAM expression is often correlated with a poor prognosis, enhanced tumor invasion, and metastasis. Conversely, in some other cancers, such as breast and prostate cancer, higher levels of ALCAM have been associated with a more favorable outcome.[3] In colorectal cancer, the role of ALCAM appears to be more complex, with some studies suggesting high expression is a favorable prognostic marker, while others indicate a link to metastasis.[2]

| Cancer Type | ALCAM Expression Status | Associated Prognosis |

| Malignant Melanoma | High | Poor |

| Esophageal Squamous Cell Carcinoma | High | Poor |

| Gastric Cancer | High | Poor |

| Pancreatic Cancer | High | Poor |

| Breast Cancer | High/Low (context-dependent) | Favorable/Poor |

| Prostate Cancer | High | Favorable |

| Colorectal Cancer | High/Low (conflicting reports) | Favorable/Poor |

| Bladder Cancer | High | Poor |

| Ovarian Cancer | Decreased/Lost | Poorer |

| Mesothelioma | High | Poor |

This table summarizes general trends; prognostic value can be influenced by subcellular localization (membranous vs. cytoplasmic) and other factors.

ALCAM Signaling Pathways

ALCAM mediates its functions through two primary types of interactions: homophilic (ALCAM-ALCAM) and heterophilic (ALCAM-CD6) binding. These interactions trigger downstream signaling cascades that influence cell adhesion, migration, and activation.

Heterophilic ALCAM-CD6 Signaling

The interaction between ALCAM on antigen-presenting cells (APCs), endothelial cells, or epithelial cells and the CD6 receptor on T-lymphocytes is a critical co-stimulatory pathway in the immune system. This binding is crucial for T-cell activation, proliferation, and trafficking. The CD6-ALCAM pathway is implicated in modulating T-cell activation and has been identified as a potential therapeutic target in autoimmune diseases and graft-versus-host disease. The signaling cascade initiated by ALCAM-CD6 engagement involves the activation of pathways related to actin polymerization, cell motility, and integrin activation.

Homophilic ALCAM-ALCAM Signaling

ALCAM can also bind to other ALCAM molecules on adjacent cells, a process known as homophilic binding. This interaction is crucial for cell-cell adhesion in various contexts, including neuronal development and tumor cell aggregation. The affinity of this interaction is lower than the ALCAM-CD6 binding but is strengthened by the clustering of ALCAM molecules on the cell surface. This clustering increases the avidity of the interaction, leading to stable cell-cell adhesion. The intracellular domain of ALCAM interacts with the actin cytoskeleton through the ERM (ezrin, radixin, moesin) family of proteins, providing a link between cell adhesion and cell morphology and motility.

Experimental Protocols for ALCAM Analysis

Accurate and reproducible methods are essential for studying ALCAM expression and function. Below are detailed protocols for the key experimental techniques used in ALCAM research.

Experimental Workflow for ALCAM Expression Analysis

A typical workflow for analyzing ALCAM expression in tissue samples involves a combination of techniques to assess both mRNA and protein levels.

Immunohistochemistry (IHC) for ALCAM in Paraffin-Embedded Tissues

This protocol outlines the steps for detecting ALCAM protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes for 5 minutes each).

-

Immerse in 100% ethanol (B145695) (2 changes for 3 minutes each).

-

Immerse in 95% ethanol for 3 minutes.

-

Immerse in 70% ethanol for 3 minutes.

-

Rinse with distilled water.

2. Antigen Retrieval:

-

Heat-induced epitope retrieval (HIER) is commonly used for ALCAM.

-

Immerse slides in a retrieval solution (e.g., Tris-EDTA buffer, pH 9.0).

-

Heat to 95-100°C for 20-30 minutes in a water bath or steamer.

-

Allow slides to cool to room temperature in the buffer.

3. Peroxidase Blocking:

-

Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

-

Rinse with wash buffer (e.g., PBS or TBS).

4. Blocking:

-

Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

-

Dilute the primary anti-ALCAM antibody to its optimal concentration in antibody diluent.

-

Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

-

Rinse slides with wash buffer.

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse/rabbit IgG) for 30-60 minutes at room temperature.

7. Detection:

-

Rinse slides with wash buffer.

-

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

-

Rinse with wash buffer.

-

Apply a chromogen substrate such as 3,3'-Diaminobenzidine (DAB) and monitor for color development.

-

Stop the reaction by rinsing with distilled water.

8. Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin (B73222) to visualize cell nuclei.

-

Dehydrate the sections through graded ethanol series and xylene.

-

Mount with a permanent mounting medium and coverslip.

Western Blotting for ALCAM in Cell Lysates

This protocol describes the detection of ALCAM protein in protein extracts from cells or tissues.

1. Sample Preparation (Cell Lysis):

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at high speed to pellet cell debris and collect the supernatant (protein lysate).

-

Determine protein concentration using a standard assay (e.g., BCA or Bradford).

2. SDS-PAGE:

-

Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

3. Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

4. Blocking:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

-

Incubate the membrane with the primary anti-ALCAM antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

6. Secondary Antibody Incubation:

-

Wash the membrane several times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

7. Detection:

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Detect the signal using an imaging system or X-ray film.

Quantitative Real-Time PCR (qPCR) for ALCAM Gene Expression

This protocol details the measurement of ALCAM mRNA levels.

1. RNA Extraction:

-

Extract total RNA from tissues or cells using a commercial kit or a standard Trizol-based method.

-

Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

2. cDNA Synthesis:

-

Reverse transcribe an equal amount of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. qPCR Reaction:

-

Prepare the qPCR reaction mix containing:

-

cDNA template

-

Forward and reverse primers for ALCAM

-

SYBR Green or a probe-based master mix

-

Nuclease-free water

-

-

Example ALCAM forward primer: 5'-TCCAGAACACGATGAGGCAGAC-3'

-

Example ALCAM reverse primer: 5'-GTAGACGACACCAGCAACAAGG-3'

4. qPCR Cycling:

-

Perform the qPCR on a real-time PCR instrument with a typical cycling program:

-

Initial denaturation (e.g., 95°C for 10 minutes)

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 seconds)

-

Annealing/Extension (e.g., 60°C for 1 minute)

-

-

-

Include a melt curve analysis at the end if using SYBR Green to verify product specificity.

5. Data Analysis:

-

Determine the cycle threshold (Ct) values for ALCAM and a reference gene (e.g., GAPDH, ACTB).

-

Calculate the relative expression of ALCAM using the ΔΔCt method or a standard curve.

This comprehensive guide provides a solid foundation for researchers and professionals working on the ALCAM gene and its protein product. The provided data, pathway diagrams, and detailed protocols are intended to facilitate further investigation into the multifaceted roles of ALCAM in health and disease.

References

The Discovery and History of CD166 Antigen (ALCAM): A Technical Guide

An in-depth exploration of the discovery, characterization, and historical significance of the Activated Leukocyte Cell Adhesion Molecule (ALCAM/CD166) for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery and history of the CD166 antigen, also known as Activated Leukocyte Cell Adhesion Molecule (ALCAM). From its initial identification as a ligand for CD6 to its current status as a key molecule in diverse physiological and pathological processes, this document details the pivotal experiments, quantitative data, and signaling pathways that have shaped our understanding of this important cell surface glycoprotein (B1211001).

Discovery and Initial Characterization

The journey to uncover the identity and function of CD166 began with investigations into the interactions of the T-cell surface receptor, CD6. This led to the discovery of a 100-kDa ligand on thymic epithelial cells.

Identification as a CD6 Ligand through Expression Cloning

The breakthrough in identifying this ligand came in 1995 through expression cloning.[1][2] Researchers utilized a cDNA library from a human thymic epithelial cell line, which was known to bind to CD6. The core of this experimental approach was to transfect COS cells (a monkey kidney cell line) with pools of cDNA clones from this library. The transfected cells that expressed the CD6 ligand on their surface were then identified by their ability to bind to a soluble form of CD6 (a CD6-immunoglobulin fusion protein, CD6-Rg).

This process of iterative screening and subdivision of the cDNA pools ultimately led to the isolation of a single cDNA clone that conferred CD6 binding activity to the transfected COS cells.[1][2] The protein encoded by this cDNA was named Activated Leukocyte Cell Adhesion Molecule (ALCAM) due to its expression on activated leukocytes.[1] It was later designated as CD166 (Cluster of Differentiation 166).

Early Structural and Biochemical Characterization

Initial biochemical analyses revealed that CD166 is a type I transmembrane glycoprotein with a molecular weight of approximately 100-105 kDa when fully glycosylated, and a core protein of about 65 kDa.[2] Structurally, it was identified as a member of the immunoglobulin superfamily (IgSF), characterized by five extracellular immunoglobulin-like domains: two N-terminal variable-type (V) domains and three membrane-proximal constant-type (C2) domains.[3] The gene encoding human ALCAM was mapped to chromosome 3q13.1-q13.2.[1][4]

Quantitative Data

The following tables summarize key quantitative data related to CD166 interactions and its expression in cancer.

Binding Affinities

The interaction of CD166 with its binding partners is characterized by distinct affinities, which are crucial for its biological functions.

| Interacting Molecules | Dissociation Constant (KD) | Off-rate (koff) | Method | Reference |

| Human CD166 - Human CD6 | 0.4–1.0 µM | ≥0.4–0.63 s-1 | Surface Plasmon Resonance (SPR) | [5][6] |

| Human CD166 - Human CD166 (Homophilic) | 29–48 µM | ≥5.3 s-1 | Surface Plasmon Resonance (SPR) | [5][6] |

CD166 Expression in Digestive System Cancers

Immunohistochemical studies have revealed varying levels of CD166 expression in different cancers of the digestive system, with correlations to clinicopathological features.

| Cancer Type | Number of Patients | CD166 Positive (%) | Correlation with Clinicopathological Features | Reference |

| Colorectal Cancer | 405 | 40.5 | Associated with more advanced T category and N-positive status. | [7][8] |

| Pancreatic Cancer | 98 | 12.2 (high expression) | Associated with perineural invasion. | [9] |

| Gastric Cancer | Not Specified | Significantly higher than control tissues | Higher levels of circulating ALCAM in patients. | [10] |

| Esophageal Cancer | Not Specified | Increased in SCC compared to control tissues | Increase seen with nodal metastasis and late clinical stages. | [10] |

Prognostic Significance of CD166 Expression in Various Cancers

The expression of CD166 has been investigated as a prognostic marker in several malignancies, with its cellular localization (membranous vs. cytoplasmic) often having distinct implications.

| Cancer Type | Finding | Prognostic Implication | Reference |

| Colorectal Cancer | Cytoplasmic positive staining | Associated with worse 5-year overall survival. | [8] |

| Cutaneous Melanoma | High expression in primary tumor | Correlated with unfavorable cancer-specific overall survival and disease-free survival. | [11] |

| Pancreatic Cancer | High expression | Not significantly associated with prognosis in one study. | [9] |

| Ovarian Cancer | Cytoplasmic staining or loss of membrane staining | Prognostic factor for patients with ovarian cancer. | [10] |

| Lung Cancer (NSCLC) | Membrane ALCAM staining (44.9% of cases) | Independent prognostic factor for shorter overall survival. | [10] |

Key Experimental Protocols

This section provides detailed methodologies for the foundational experiments used in the discovery and characterization of CD166. These are generalized protocols based on standard laboratory practices and should be optimized for specific experimental conditions.

Expression Cloning of ALCAM/CD166

This protocol outlines the general steps for identifying a cDNA encoding a cell surface ligand through expression cloning.

-

cDNA Library Construction:

-

Extract total RNA from a cell line known to express the ligand of interest (e.g., human thymic epithelial cells for the CD6 ligand).

-

Purify mRNA using oligo(dT) cellulose (B213188) chromatography.

-

Synthesize double-stranded cDNA using reverse transcriptase and DNA polymerase.

-

Ligate the cDNA into a suitable eukaryotic expression vector (e.g., pCDM8).

-

Transform the ligation mixture into E. coli to generate a cDNA library.

-

-

Transfection of COS Cells:

-

Plate COS-7 cells in tissue culture dishes.

-

Transfect the cells with pools of plasmid DNA from the cDNA library using a suitable method (e.g., DEAE-dextran or lipofection).

-

Allow 48-72 hours for protein expression.

-

-

Screening for Ligand Expression (Panning):

-

Prepare a soluble, tagged form of the receptor (e.g., CD6-Rg, a fusion protein of the extracellular domain of CD6 and the Fc portion of human IgG).

-

Incubate the transfected COS cells with the soluble receptor.

-

Wash the cells to remove unbound receptor.

-

Detect bound receptor using a labeled secondary antibody that recognizes the tag (e.g., FITC-conjugated anti-human IgG).

-

Identify and isolate positive cells (those expressing the ligand) using fluorescence-activated cell sorting (FACS) or by adherence to receptor-coated plates.

-

-

Isolation of the cDNA Clone:

-

Recover the plasmid DNA from the positive COS cells.

-

Transform the recovered plasmid DNA into E. coli to amplify the plasmids.

-

Repeat the transfection and screening process with smaller pools of plasmids until a single cDNA clone that confers binding activity is isolated.

-

-

Sequence Analysis:

-

Sequence the isolated cDNA clone to determine the nucleotide and predicted amino acid sequence of the ligand protein.

-

Western Blotting for CD166 Detection

This protocol describes the detection of CD166 protein in cell lysates.

-

Sample Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

-

Mix the lysate with Laemmli sample buffer and boil for 5 minutes to denature the proteins.[12]

-

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.[12]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer apparatus.[13]

-

-

Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[13]

-

Incubate the membrane with a primary antibody specific for CD166, diluted in blocking buffer, overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Expose the membrane to X-ray film or use a digital imaging system to visualize the protein bands.

-

Flow Cytometry for Cell Surface CD166 Expression

This protocol is for analyzing the expression of CD166 on the surface of cells in suspension.

-

Cell Preparation:

-

Harvest cells and wash with ice-cold FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

-

Resuspend the cells to a concentration of 1 x 106 cells/100 µL in FACS buffer.

-

-

Fc Receptor Blocking:

-

Incubate the cells with an Fc receptor blocking antibody (e.g., anti-CD16/32 for mouse cells or human Fc block) for 15 minutes at 4°C to prevent non-specific antibody binding.

-

-

Antibody Staining:

-

Add a fluorochrome-conjugated primary antibody specific for CD166 to the cells.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer by centrifugation.

-

-

Data Acquisition:

-

Resuspend the cells in FACS buffer.

-

Analyze the cells on a flow cytometer, acquiring data on a sufficient number of events (e.g., 10,000-50,000).

-

-

Data Analysis:

-

Gate on the cell population of interest based on forward and side scatter properties.

-

Analyze the fluorescence intensity of the CD166 staining to determine the percentage of positive cells and the mean fluorescence intensity.

-

Cell Adhesion Assay

This protocol outlines a method to assess CD166-mediated cell adhesion.

-

Plate Coating:

-

Coat the wells of a 96-well plate with a purified, soluble form of a CD166 binding partner (e.g., CD6-Rg) or with a CD166-Fc fusion protein for homophilic adhesion studies.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

Wash the wells with PBS.

-

Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[14]

-

-

Cell Preparation:

-

Harvest the cells to be tested for adhesion.

-

Label the cells with a fluorescent dye (e.g., Calcein-AM) for easy quantification.

-

Resuspend the cells in a suitable assay medium.

-

-

Adhesion Incubation:

-

Add the labeled cells to the coated wells.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.

-

-

Washing:

-

Gently wash the wells to remove non-adherent cells. The stringency of the washing steps can be adjusted to modulate the assay.

-

-

Quantification:

-

Quantify the number of adherent cells by measuring the fluorescence in each well using a fluorescence plate reader.

-

Alternatively, lyse the adherent cells and measure the fluorescence of the lysate.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling interactions and experimental workflows related to CD166.

Caption: CD166 mediates both heterophilic and homophilic cell-cell interactions.

Caption: Workflow for the expression cloning of ALCAM/CD166.

Conclusion

The discovery of CD166/ALCAM as a ligand for CD6 marked a significant step forward in our understanding of T-cell biology and cell-cell adhesion. From its initial characterization using expression cloning and biochemical methods, CD166 has emerged as a molecule with diverse and critical roles in development, immunity, and cancer. The quantitative data on its binding affinities and expression patterns, coupled with detailed experimental protocols, provide a solid foundation for future research. The continued exploration of CD166 signaling pathways and its functions in various disease contexts holds great promise for the development of novel therapeutic strategies.

References

- 1. Scholars@Duke publication: Cloning, mapping, and characterization of activated leukocyte-cell adhesion molecule (ALCAM), a CD6 ligand. [scholars.duke.edu]

- 2. researchgate.net [researchgate.net]

- 3. Activated leukocyte cell adhesion molecule (CD166/ALCAM): developmental and mechanistic aspects of cell clustering and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Frontline: Optimal T cell activation requires the engagement of CD6 and CD166 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Ligands of CD6: roles in the pathogenesis and treatment of cancer [frontiersin.org]

- 7. Significant co-expression of putative cancer stem cell markers, EpCAM and CD166, correlates with tumor stage and invasive behavior in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prognostic Value of CD166 Expression in Cancers of the Digestive System: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CD166/ALCAM Expression Is Characteristic of Tumorigenicity and Invasive and Migratory Activities of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Clinical and Theranostic Values of Activated Leukocyte Cell Adhesion Molecule (ALCAM)/CD166 in Human Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prognostic significance of ALCAM (CD166/MEMD) expression in cutaneous melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docs.abcam.com [docs.abcam.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

The ALCAM Signaling Pathway in Immune Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily. It plays a critical role in the regulation of immune responses through its interactions with various immune cells. This technical guide provides a comprehensive overview of the ALCAM signaling pathway in T cells, dendritic cells, B cells, and monocytes, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key processes.

ALCAM's primary ligand on T lymphocytes is the surface receptor CD6. The engagement of ALCAM on antigen-presenting cells (APCs) with CD6 on T cells is a crucial event that stabilizes the immunological synapse, provides co-stimulatory signals, and ultimately modulates T cell activation, proliferation, and differentiation.[1][2][3][4][5] Dysregulation of the ALCAM-CD6 pathway has been implicated in various autoimmune diseases and cancers, making it a promising target for therapeutic intervention.

Core Signaling Axis: ALCAM-CD6 Interaction

The interaction between ALCAM on APCs, such as dendritic cells, and CD6 on T cells is a cornerstone of the adaptive immune response. This binding is a key adhesive interaction that is not only involved in the initial contact between these cells but is also required to sustain T-cell proliferation long after the initial contact has been established.[1][4][5][6] The stability of the ALCAM-CD6 bond is significantly higher than the homotypic ALCAM-ALCAM interactions, underscoring its importance in mediating robust cell-cell adhesion within the immunological synapse.[6]

Upon T-cell receptor (TCR) engagement with a peptide-MHC complex on an APC, ALCAM and CD6 are actively recruited to the T-cell–APC interface, contributing to the stabilization of the immunological synapse.[1][5] This stabilization is crucial for the sustained signaling required for full T-cell activation.

Downstream Signaling in T Cells

Engagement of CD6 by ALCAM initiates a downstream signaling cascade within the T cell, acting as a co-stimulatory pathway that complements TCR signaling. Quantitative proteomic analyses have revealed that CD6 can function as a signaling hub, capable of recruiting key adaptor proteins and initiating signaling pathways independent of the central LAT signalosome.[1][7]

Key downstream events include:

-

Phosphorylation of CD6: Upon TCR engagement, CD6 undergoes tyrosine phosphorylation.[1]

-

Recruitment of Adaptor Proteins: Phosphorylated CD6 serves as a docking site for the adaptor protein SLP-76 and the guanine (B1146940) nucleotide exchange factor Vav1.[1][7] This recruitment can occur even in the absence of the central adaptor, LAT.[1][7]

-

Activation of Downstream Pathways: The recruitment of SLP-76 and Vav1 leads to the activation of downstream signaling pathways, including the MAPK/Erk pathway, which is crucial for T-cell proliferation and differentiation.[1][2]

-

Actin Cytoskeleton Remodeling: ALCAM-CD6 interaction is linked to the actin cytoskeleton, which not only strengthens the adhesion between the DC and the T cell but also contributes to the overall stability and signaling within the immunological synapse.[8][9][10][11][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the ALCAM signaling pathway, providing a basis for experimental design and data interpretation.

| Interaction | Binding Affinity (KD) | Off-rate (koff) | Technique | Reference |

| Human ALCAM - Human CD6 | 0.4 - 1.0 µM | ≥0.4–0.63 s-1 | Surface Plasmon Resonance | [13] |

| Human ALCAM - Human ALCAM | 29 - 48 µM | ≥5.3 s-1 | Surface Plasmon Resonance | [13] |

Table 1: Binding Kinetics of ALCAM Interactions. This table highlights the significantly stronger and more stable interaction between ALCAM and its primary ligand CD6 compared to the homophilic ALCAM-ALCAM interaction.

| Cell Type | Marker | Expression Level (MFI) - Healthy Donors | Expression Level (MFI) - aGvHD Patients | Technique | Reference |

| Plasmacytoid Dendritic Cells (pDC) | ALCAM | High | Increased | Flow Cytometry | [14] |

| Myeloid Dendritic Cells (mDC) | ALCAM | Low | Increased | Flow Cytometry | [14] |

| Monocytes | ALCAM | Intermediate | Increased | Flow Cytometry | [14] |

| Conventional CD4+ T cells (Tcon) | CD6 | High | Maintained | Flow Cytometry | [3] |

| Regulatory CD4+ T cells (Treg) | CD6 | Lower than Tcon | Reduced | Flow Cytometry | [3] |

| CD8+ T cells | CD6 | High | Reduced | Flow Cytometry | [3] |

Table 2: Relative Expression Levels of ALCAM and CD6 on Human Immune Cells. MFI (Median Fluorescence Intensity) values provide a relative measure of protein expression. aGvHD (acute Graft-versus-Host Disease) is a condition where ALCAM-CD6 interactions are implicated.

| Mouse Model | Phenotype | Key Findings | Reference |

| ALCAM knockout | No overt developmental defects, normal lifespan. | Exhibit defects in axon fasciculation and neuromuscular synapse formation. | [15] |

| ALCAM knockout | In a model of food allergy, showed attenuated immune responses, including reduced serum IgE, Th2 cytokines, and T cell proliferation compared to wild-type mice. | Demonstrates a role for ALCAM in promoting Th2-mediated allergic inflammation. | [16][17] |

| ALCAM knockout | In a model of multiple sclerosis (EAE), developed more severe disease with increased CNS-infiltrating leukocytes due to increased blood-brain barrier permeability. | Suggests a dual role for ALCAM in both leukocyte trafficking and maintaining blood-brain barrier integrity. | [18] |

Table 3: Phenotypes of ALCAM Knockout Mice in Immune-Related Models. These studies highlight the in vivo importance of ALCAM in various immune processes.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: ALCAM-CD6 Signaling Pathway in T Cell Activation.

Experimental Workflow Diagrams

Caption: Workflow for T Cell and Dendritic Cell Co-culture Assay.

Caption: Workflow for Immunological Synapse Imaging.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the ALCAM signaling pathway.

Protocol 1: T Cell and Dendritic Cell Co-culture for Proliferation Assay

Objective: To assess the role of ALCAM-CD6 interaction in T cell proliferation induced by antigen-presenting dendritic cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Monocyte isolation kit

-

T cell isolation kit

-

Recombinant human GM-CSF and IL-4 for DC differentiation

-

Antigen of interest (e.g., peptide, protein)

-

Lipopolysaccharide (LPS) for DC maturation

-

ALCAM blocking antibody or ALCAM-Fc fusion protein

-

Isotype control antibody

-

CFSE (Carboxyfluorescein succinimidyl ester) for T cell labeling

-

Complete RPMI-1640 medium

-

96-well round-bottom culture plates

-

Flow cytometer

Methodology:

-

Dendritic Cell Generation: a. Isolate CD14+ monocytes from PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) kit. b. Culture the isolated monocytes in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) for 5-7 days to generate immature DCs. c. On day 5 or 6, induce DC maturation by adding LPS (e.g., 100 ng/mL) and the antigen of interest to the culture for 24-48 hours. d. Harvest the mature, antigen-pulsed DCs.

-

T Cell Isolation and Labeling: a. Isolate CD4+ or CD8+ T cells from PBMCs from a different donor (for allogeneic response) or the same donor (for antigen-specific response) using a MACS or FACS kit. b. Label the isolated T cells with CFSE according to the manufacturer's protocol. This dye allows for the tracking of cell division by flow cytometry, as the fluorescence intensity halves with each cell division.

-

Co-culture Setup: a. Seed the CFSE-labeled T cells into a 96-well round-bottom plate at a density of 1 x 10^5 cells/well. b. Add the antigen-pulsed DCs to the wells at varying DC:T cell ratios (e.g., 1:10, 1:20, 1:40) to determine the optimal stimulatory concentration. c. To test the involvement of ALCAM, pre-incubate the DCs with an ALCAM blocking antibody (e.g., 10 µg/mL) or add a soluble ALCAM-Fc fusion protein to the co-culture to compete for CD6 binding. Include an isotype control antibody as a negative control.

-

Incubation and Analysis: a. Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 3-5 days. b. After incubation, harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8). c. Analyze the cells by flow cytometry. T cell proliferation is measured by the dilution of the CFSE signal in the T cell population.

Protocol 2: Immunological Synapse Imaging by Confocal Microscopy

Objective: To visualize the recruitment and localization of ALCAM and CD6 at the immunological synapse between a T cell and an APC.

Materials:

-

T cells and APCs (e.g., dendritic cells or a B cell line like Raji)

-

Fluorescently labeled antibodies against ALCAM and CD6, or cells expressing fluorescently tagged versions of these proteins.

-

Poly-L-lysine or fibronectin-coated glass-bottom dishes or chamber slides.

-

Antigen or superantigen (e.g., Staphylococcal enterotoxin E, SEE) to induce synapse formation.

-

Confocal microscope with live-cell imaging capabilities (environmental chamber for temperature and CO2 control).

-

Image analysis software (e.g., ImageJ, Imaris).

Methodology:

-

Cell Preparation: a. If using antibody staining, ensure the antibodies are suitable for live-cell imaging and do not block the interaction of interest. Alternatively, transfect cells with plasmids encoding fluorescently tagged ALCAM (in APCs) and CD6 (in T cells). b. Adhere the APCs to the coated glass-bottom dish. If using a B cell line, they can be pulsed with a superantigen to facilitate synapse formation with T cells.

-

Imaging Setup: a. Place the dish with the adhered APCs onto the stage of the confocal microscope within the environmental chamber. b. Add the T cells (pre-labeled if necessary) to the dish.

-

Image Acquisition: a. Identify a T cell making contact with an APC. b. Acquire a time-lapse series of images in the channels corresponding to the fluorescent labels for ALCAM, CD6, and any other markers of interest (e.g., a marker for the T cell itself). Capture images every 30-60 seconds for a period of 15-30 minutes to observe the dynamics of synapse formation.

-

Image Analysis: a. Use image analysis software to quantify the fluorescence intensity of ALCAM and CD6 at the cell-cell contact site over time. b. Analyze the colocalization of ALCAM and CD6 at the synapse. c. Measure the area and morphology of the immunological synapse.

Protocol 3: Soluble ALCAM (sALCAM) Quantification by ELISA

Objective: To measure the concentration of soluble ALCAM in biological fluids such as serum, plasma, or cell culture supernatants.

Materials:

-

Commercially available ALCAM ELISA kit (containing a pre-coated plate with capture antibody, detection antibody, streptavidin-HRP, substrate solution, and wash buffer).

-

Biological samples (serum, plasma, or cell culture supernatant).

-

Microplate reader.

Methodology:

-

Sample and Standard Preparation: a. Prepare a standard curve using the recombinant ALCAM standard provided in the kit, following the manufacturer's instructions for serial dilutions. b. Dilute the biological samples as necessary to fall within the range of the standard curve.

-

ELISA Procedure: a. Add the standards and samples to the appropriate wells of the pre-coated microplate. b. Incubate the plate to allow the sALCAM in the samples to bind to the capture antibody. c. Wash the plate to remove unbound substances. d. Add the biotin-conjugated detection antibody, which will bind to the captured sALCAM. e. Incubate and wash the plate. f. Add streptavidin-HRP, which will bind to the biotinylated detection antibody. g. Incubate and wash the plate. h. Add the substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change. i. Stop the reaction with a stop solution.

-

Data Analysis: a. Measure the absorbance of each well at the appropriate wavelength using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of sALCAM in the samples by interpolating their absorbance values on the standard curve.

Conclusion

The ALCAM signaling pathway, primarily through its interaction with CD6, is a critical regulator of immune cell function. Its role in stabilizing the immunological synapse and providing co-stimulatory signals makes it a key player in the orchestration of adaptive immune responses. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate this pathway and explore its therapeutic potential in a variety of diseases. Future research focusing on the intricate downstream signaling events and the role of ALCAM in a broader range of immune cells will undoubtedly uncover new avenues for immunomodulatory therapies.

References

- 1. Quantitative proteomic analysis of signalosome dynamics in primary T cells identifies the CD6 surface receptor as a Lat-independent TCR signaling hub - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CD6/ALCAM pathway promotes lupus nephritis via T cell–mediated responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenotypic and functional characterization of the CD6-ALCAM T-cell co-stimulatory pathway after allogeneic cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-term engagement of CD6 and ALCAM is essential for T-cell proliferation induced by dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Numbers matter: quantitative and dynamic analysis of the formation of an immunological synapse using imaging flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative proteomics analysis of signalosome dynamics in primary T cells identifies the surface receptor CD6 as a Lat adaptor-independent TCR signaling hub - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dynamic coupling of ALCAM to the actin cortex strengthens cell adhesion to CD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

- 10. journals.biologists.com [journals.biologists.com]

- 11. journals.biologists.com [journals.biologists.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Optimization and Characterization of Novel ALCAM-Targeting Antibody Fragments for Transepithelial Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenotypic and functional characterization of the CD6-ALCAM T-cell co-stimulatory pathway after allogeneic cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ALCAM: Basis Sequence: Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activated leucocyte cell adhesion molecule (ALCAM/CD166) regulates T cell responses in a murine model of food allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activated leucocyte cell adhesion molecule (ALCAM/CD166) regulates T cell responses in a murine model of food allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

An In-depth Technical Guide to the Structure and Domains of Activated Leukocyte Cell Adhesion Molecule (ALCAM/CD166)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, is a type I transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily (Ig-SF).[1][2][3] It plays a crucial role in a wide array of physiological and pathological processes, including immune response, neural development, hematopoiesis, and cancer progression.[2][4] ALCAM mediates cell-cell adhesion through both homophilic (ALCAM-ALCAM) and heterophilic (ALCAM-CD6) interactions, influencing cell clustering, migration, and signaling.[2][4] This technical guide provides a comprehensive overview of the structure and domains of ALCAM, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and structural organization.

Structure and Domains of ALCAM

ALCAM is a single-chain polypeptide characterized by a modular structure comprising an extracellular region, a single-pass transmembrane helix, and a short cytoplasmic tail.[2][5]

Extracellular Domain (ECD)

The extracellular domain of human ALCAM consists of approximately 500 amino acids and is organized into five immunoglobulin-like domains arranged in a VVC2C2C2 format.[1][2] This arrangement includes two N-terminal variable-type (V-type) Ig domains (D1 and D2) followed by three membrane-proximal constant-type 2 (C2-type) Ig domains (D3, D4, and D5).[5]

-

V-type Domains (D1 and D2): These domains are responsible for ligand binding. The outermost D1 domain is critical for both homophilic ALCAM-ALCAM and heterophilic ALCAM-CD6 interactions.[6]

-

C2-type Domains (D3, D4, and D5): These domains are involved in the avidity of cell-cell adhesion, likely through mediating the clustering of ALCAM molecules on the cell surface.[2]

The unglycosylated molecular weight of the ALCAM protein is approximately 65 kDa. However, due to extensive N-glycosylation at multiple potential sites, the mature, glycosylated form of ALCAM has a molecular weight of 100-105 kDa.[2][4]

Transmembrane Domain

A single transmembrane helix of about 22 amino acids anchors the ALCAM protein to the cell membrane.[2] This hydrophobic segment traverses the lipid bilayer, connecting the extracellular domains to the intracellular environment.

Cytoplasmic Domain

The cytoplasmic tail of ALCAM is relatively short, comprising approximately 34 amino acids.[2] This intracellular domain is crucial for linking ALCAM to the actin cytoskeleton, a connection that is vital for modulating cell adhesion and migration. This linkage is mediated by the linker proteins syntenin-1 and ezrin.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the structure and binding affinities of human ALCAM.

| Property | Value | Reference(s) |

| Total Amino Acids | ~583 | [2] |

| Extracellular Domain | ~500 amino acids | [2] |

| Transmembrane Domain | ~22 amino acids | [2] |

| Cytoplasmic Domain | ~34 amino acids | [2] |

| Molecular Weight (deglycosylated) | ~65-69 kDa | [2] |

| Molecular Weight (glycosylated) | ~100-105 kDa | [2][4] |

| Interaction | Dissociation Constant (Kd) | Reference(s) |

| Homophilic (ALCAM-ALCAM) | 29-48 µM | [2] |

| Heterophilic (ALCAM-CD6) | 0.4-1.0 µM | [2] |

ALCAM Isoforms

Multiple splice variants of the ALCAM gene have been identified, leading to different protein isoforms.[1] These isoforms can have distinct functional properties.

-

Full-Length ALCAM: The canonical transmembrane form described above.

-

Soluble ALCAM (sALCAM): A secreted isoform that typically contains only the N-terminal V-type domain (D1).[4] This soluble form can act as a competitive inhibitor of full-length ALCAM, thereby modulating cell adhesion and migration.[4]

-

Other Splice Variants: Alternative splicing can lead to isoforms with deletions in the extracellular domain, potentially altering their adhesive properties and susceptibility to proteolytic cleavage.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the structure and function of ALCAM.

Protein Expression and Purification

Objective: To produce recombinant ALCAM protein for structural and functional studies.

Protocol:

-

Construct Design: The cDNA encoding the extracellular domain of human ALCAM (amino acids 28-501) is cloned into a mammalian expression vector, such as pcDNA3.1, often with a C-terminal tag (e.g., 6x-His tag) for purification.[7]

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium (e.g., ProCHO-4). Transient transfection of the expression vector is performed using a transfection reagent like PEI (Polyethylenimine).[7]

-

Protein Expression and Harvesting: The transfected cells are cultured for several days to allow for protein expression and secretion into the medium. The conditioned medium containing the recombinant ALCAM is then harvested.[7]

-

Affinity Chromatography: The harvested medium is clarified by centrifugation and filtration. The His-tagged ALCAM is purified using a nickel-nitrilotriacetic acid (Ni-NTA) agarose (B213101) resin.[7]

-

Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 10-20 mM imidazole.

-

Wash Buffer: PBS, pH 7.4, containing 20-50 mM imidazole.

-

Elution Buffer: PBS, pH 7.4, containing 250-500 mM imidazole.

-

-

Size-Exclusion Chromatography (SEC): The eluted protein is further purified by SEC to remove aggregates and ensure homogeneity. The protein is run on a Superdex 200 or similar column equilibrated with a suitable buffer (e.g., PBS or HEPES-buffered saline).[7]

-

Quality Control: The purity and integrity of the purified protein are assessed by SDS-PAGE and Western blotting.

Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics and affinity of ALCAM interactions.

Protocol:

-

Chip Preparation: A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).

-

Ligand Immobilization: Recombinant ALCAM-Fc fusion protein is immobilized on the activated sensor surface via amine coupling to a target density of approximately 400 Resonance Units (RU).[8] The surface is then blocked with 1 M ethanolamine.

-

Analyte Injection: A series of concentrations of the analyte (e.g., soluble CD6 or another ALCAM-Fc protein) in running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) are injected over the sensor surface at a flow rate of 30 µL/min.[8][9]

-

Data Collection: Association is typically monitored for 120-180 seconds, and dissociation is monitored for 300-600 seconds.[8]

-

Regeneration: The sensor surface is regenerated between analyte injections using a pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5).

-

Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell. The kinetic parameters (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (KD) are determined by fitting the data to a 1:1 Langmuir binding model.

X-ray Crystallography

Objective: To determine the three-dimensional structure of ALCAM at atomic resolution.

Protocol:

-

Protein Preparation: Highly pure and concentrated (>10 mg/mL) recombinant ALCAM protein is prepared as described above.[10]

-

Crystallization Screening: The protein is screened against a wide range of crystallization conditions using vapor diffusion methods (hanging or sitting drop). Sparse matrix screens (e.g., Hampton Research Crystal Screen) are typically used to identify initial crystallization "hits".[10][11]

-

Crystal Optimization: The initial conditions that yield crystals are optimized by systematically varying the concentrations of the precipitant, buffer pH, and protein concentration to obtain large, well-diffracting single crystals.[11]

-

Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 20-30% glycerol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[12]

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement if a homologous structure is available, or by experimental phasing methods. The resulting model is then refined against the diffraction data.[12]

Cell Adhesion Assay

Objective: To quantify ALCAM-mediated cell-cell adhesion.

Protocol:

-

Coating Plates: 96-well plates are coated with a goat anti-human Fc antibody, followed by blocking with a solution of bovine serum albumin (BSA). Recombinant ALCAM-Fc fusion protein is then added to the wells and incubated to allow for capture.[13]

-

Cell Preparation: Cells expressing the ALCAM ligand (e.g., CD6-expressing T-cells or ALCAM-expressing cells for homophilic adhesion) are labeled with a fluorescent dye (e.g., Calcein-AM).

-

Adhesion: The labeled cells are added to the ALCAM-coated wells and incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for adhesion.

-

Washing: Non-adherent cells are removed by gentle washing with a suitable buffer (e.g., PBS).

-

Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The percentage of adherent cells is calculated relative to the total number of cells added.[13]

Signaling Pathways and Logical Relationships

ALCAM is involved in several signaling pathways that regulate cell adhesion, migration, and proliferation. The following diagrams, generated using the DOT language, illustrate these relationships.

Structural Organization of ALCAM

ALCAM Signaling Pathways

Experimental Workflow: Surface Plasmon Resonance (SPR)

References

- 1. ALCAM activated leukocyte cell adhesion molecule [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. ALCAM/CD166: Cancer-related Issues | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 3. ALCAM - Wikipedia [en.wikipedia.org]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. Activated leukocyte cell adhesion molecule in breast cancer: prognostic indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. Optimization and Characterization of Novel ALCAM-Targeting Antibody Fragments for Transepithelial Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. molecular-interactions.si [molecular-interactions.si]

- 10. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 11. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of Activated Leukocyte Cell Adhesion Molecule (ALCAM) in Neural Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily. While initially characterized for its role in the immune system, a growing body of evidence highlights its critical and multifaceted functions during the development of the nervous system. ALCAM is intricately involved in fundamental processes such as neurite outgrowth, axon guidance, neuronal migration, and the formation of neuromuscular synapses. Its ability to engage in both homophilic (ALCAM-ALCAM) and heterophilic (e.g., ALCAM-CD6, ALCAM-L1CAM) interactions underpins its diverse roles. This technical guide provides an in-depth overview of the core functions of ALCAM in neural development, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to support further research and therapeutic development.

Core Functions of ALCAM in Neural Development

ALCAM's expression is spatially and temporally regulated throughout the developing nervous system, appearing on extending axons and at sites of cell-cell contact.[1][2][3] Its functions are crucial for the precise wiring of the nervous system.

Neurite Outgrowth and Axon Elongation

ALCAM plays a significant role in promoting and guiding the extension of neurites, the precursors to axons and dendrites. Studies have demonstrated that ALCAM present on extending axons is crucial for their elongation and navigation.[4] The local translation of ALCAM mRNA within the growth cone allows for a rapid response to environmental cues, maintaining the necessary levels of ALCAM on the plasma membrane to facilitate axon growth.[4] In vitro studies have shown that substrates coated with ALCAM promote axon growth, and this effect can be modulated by the density and spacing of the ALCAM molecules.[2][3]

Axon Guidance and Fasciculation

Proper navigation of axons to their target destinations is a fundamental aspect of neural circuit formation. ALCAM is a key player in this process, acting as a guidance molecule.[1] It is involved in axonal guidance and mapping, ensuring that axons follow the correct trajectories.[1] ALCAM knockout mice, while outwardly normal, exhibit defects in axon fasciculation, the bundling of axons together to form nerve tracts.[1] This suggests that ALCAM-mediated adhesion between axons is necessary for maintaining the integrity of these bundles.[5] Specifically, ALCAM is required for the targeting of retinal axons to their termination zones in the superior colliculus and lateral geniculate nucleus.[1][5]

Neuronal Migration

The migration of immature neurons from their birthplace to their final position in the brain is a critical step in brain development. ALCAM has been implicated in this process, where its adhesive properties likely contribute to the movement of neurons along glial scaffolds or other migratory pathways.[3][6]

Synapse Formation and Maturation

ALCAM is also involved in the formation and maturation of synapses, the specialized junctions where neurons communicate. ALCAM knockout mice show delays in the maturation of neuromuscular junctions, indicating a role in the proper development of these connections between motor neurons and muscle fibers.[1]

Molecular Interactions and Signaling Pathways

ALCAM's functions in neural development are mediated through its interactions with other molecules, triggering intracellular signaling cascades.

Homophilic and Heterophilic Binding

ALCAM engages in both homophilic interactions (binding to other ALCAM molecules on adjacent cells) and heterophilic interactions.[3][7] A key heterophilic binding partner in the nervous system is the L1 cell adhesion molecule (L1CAM), another member of the immunoglobulin superfamily.[1] The interaction between ALCAM and L1CAM is thought to be important for targeting retinal axons during development.[1] Another heterophilic interaction occurs with CD6, a T-cell surface protein, though its role in neural development is less characterized.[7]

Modulation of Neurotrophin Signaling

ALCAM can modulate the signaling of neurotrophins, a family of growth factors essential for neuronal survival and differentiation. It has been shown to potentiate nerve growth factor (NGF)-induced differentiation and signaling.[7][8] ALCAM is co-transported with the neurotrophin receptor p75NTR in motor neuron axons.[7][8] The extracellular domain of ALCAM is sufficient to enhance NGF-induced neurite outgrowth, and this function requires ALCAM homodimerization.[7][8] This suggests that ALCAM acts as a co-receptor or modulator to enhance the cellular response to NGF.[8][9]

Interaction with the Semaphorin Receptor Complex

Recent evidence suggests that ALCAM can modulate the response of axons to soluble guidance cues like semaphorins. ALCAM acts as an extracellular substrate to promote the growth of midbrain dopamine (B1211576) neuron axons through a trans-heterophilic interaction with components of the Semaphorin receptor complex, including Neuropilin-1 (Nrp1), CHL1, and L1CAM.[10] This interaction can abolish the growth-promoting effect of Semaphorin 3A (Sema3A) and induce a branching response in the presence of Semaphorin 3C (Sema3C), highlighting a novel guidance mechanism where cell adhesion molecules modulate the response of growth cones to soluble gradients.[10]

Quantitative Data on ALCAM Function

The following tables summarize key quantitative findings from studies investigating the role of ALCAM in neural development.

| Parameter | Condition | Result | Reference |

| Dominant Neurite Length | Control Substrate | Baseline | [11] |

| High-Density ALCAM Substrate | 67.6 ± 14.9% increase | [11] | |

| Cumulative Neurite Length | Control Substrate | Baseline | [11] |

| High-Density ALCAM Substrate | 62.8 ± 23.6% increase | [11] | |

| Neurite Branch Number | Control Substrate | No significant effect | [11] |

| High-Density ALCAM Substrate | No significant effect | [11] | |

| Axon Length (DRG Neurons) | Uncoated Glass | 151 ± 4 µm | [2] |

| PLL-coated Glass | 165 ± 3 µm | [2] | |

| ALCAM-coated Glass | 154 ± 1 µm | [2] | |

| Laminin-coated Glass | 241 ± 14 µm | [2] | |

| Axon Growth (WT vs. ALCAM-/-) | WT Neurons on Control Substrate | Baseline | [11] |

| ALCAM-/- Neurons on Control Substrate | No significant change | [11] | |

| WT Neurons on ALCAM Substrate | Significant increase in neurite length | [11] | |

| ALCAM-/- Neurons on ALCAM Substrate | Significant increase in neurite length (prevents homophilic interaction) | [11] |

Table 1: Effect of ALCAM on Neurite Outgrowth

| Genotype | Phenotype | Reference |

| ALCAM Knockout (Mouse) | - No outward physiological defects | [1] |

| - Normal fertility, organ development, and lifespan | [1] | |

| - Axon fasciculation defect | [1] | |

| - Neuromuscular synapse defect (delayed maturation) | [1] | |

| - Defective targeting of retinal axons to the superior colliculus and lateral geniculate nucleus | [1] |

Table 2: Phenotype of ALCAM Knockout Mice

Detailed Experimental Protocols

This section provides standardized protocols for key experiments used to study the role of ALCAM in neural development.

Primary Neuronal Culture

This protocol describes the isolation and culture of primary neurons from embryonic rodent brains, a fundamental technique for studying neuronal development in vitro.

Materials:

-

Embryonic day 18 (E18) rat or mouse embryos

-

Hibernate-A medium (Brain Bits)

-

Papain (Worthington)

-

DNase I (Sigma-Aldrich)

-

Neurobasal medium supplemented with B27 and GlutaMAX (Thermo Fisher Scientific)

-

Poly-D-lysine (PDL) or Poly-L-ornithine (PLO) coated culture plates/coverslips

-

Sterile dissection tools (forceps, scissors)

-